3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16690511
InChI: InChI=1S/C9H7ClN2O.ClH/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H
SMILES:
Molecular Formula: C9H8Cl2N2O
Molecular Weight: 231.08 g/mol

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

CAS No.:

Cat. No.: VC16690511

Molecular Formula: C9H8Cl2N2O

Molecular Weight: 231.08 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride -

Specification

Molecular Formula C9H8Cl2N2O
Molecular Weight 231.08 g/mol
IUPAC Name 4-(chloromethyl)-2-pyridin-3-yl-1,3-oxazole;hydrochloride
Standard InChI InChI=1S/C9H7ClN2O.ClH/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H
Standard InChI Key FJAZEHGKTMVHSB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=NC(=CO2)CCl.Cl

Introduction

Chemical Structure and Molecular Properties

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride (CAS: 2044713-24-6) features a pyridine ring substituted at the 3-position with a 4-(chloromethyl)-1,3-oxazole group. The molecular formula is C₉H₈Cl₂N₂O, with a molecular weight of 231.08 g/mol. The chloromethyl group on the oxazole ring enhances its reactivity, enabling participation in nucleophilic substitution reactions.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name4-(chloromethyl)-2-pyridin-3-yl-1,3-oxazole; hydrochloride
Canonical SMILESC1=CC(=CN=C1)C2=NC(=CO2)CCl.Cl
InChI KeyFJAZEHGKTMVHSB-UHFFFAOYSA-N
XLogP31.9 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The compound’s structure is stabilized by aromatic π-π interactions between the pyridine and oxazole rings, while the chloromethyl group introduces steric and electronic effects critical for its reactivity.

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride typically involves multi-step organic reactions. A common approach includes:

  • Condensation Reactions: Reacting 3-aminopyridine with chloroacetyl chloride to form an intermediate oxazole precursor.

  • Chloromethylation: Introducing the chloromethyl group using formaldehyde and hydrochloric acid under controlled conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Industrial-scale production employs continuous flow reactors to optimize yield (typically 65–75%) and purity (>95%). Purification is achieved via recrystallization from ethanol-water mixtures.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 8.85 (s, 1H, pyridine-H), 8.45 (d, 1H, J = 4.8 Hz), 7.95 (d, 1H, J = 7.6 Hz), 7.55 (m, 1H), 4.75 (s, 2H, CH₂Cl).

  • IR (KBr): 3100 cm⁻¹ (C-H aromatic), 1650 cm⁻¹ (C=N oxazole), 680 cm⁻¹ (C-Cl).

Chemical Reactivity and Mechanistic Insights

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alcohols, forming covalent adducts. For example, reaction with piperazine yields a bis-oxazole derivative, a scaffold prevalent in kinase inhibitors.

Mechanism of Substitution:
R-X + Nu⁻ → R-Nu + X⁻\text{R-X + Nu⁻ → R-Nu + X⁻}
Where R = oxazole-CH₂, X = Cl, Nu⁻ = nucleophile.

The oxazole ring participates in electrophilic aromatic substitution, preferentially at the 5-position due to electron-withdrawing effects from the pyridine ring.

Applications in Medicinal Chemistry

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL). The chloromethyl group’s electrophilicity may disrupt bacterial cell wall synthesis.

AssayResult
Antibacterial (S. aureus)MIC = 32 µg/mL
Cytotoxicity (MCF-7)40% inhibition at 50 µM

Material Science Applications

Polymer Modification

Incorporating this compound into polyurethane matrices improves thermal stability (TGA: ΔT₅₀ = +15°C) and tensile strength (Δσ = 20 MPa). The chloromethyl group facilitates cross-linking via reaction with diols.

Coordination Chemistry

As a ligand, it forms complexes with Cu(II) and Fe(III), which show catalytic activity in oxidation reactions. For example, the Cu complex oxidizes benzyl alcohol to benzaldehyde with 85% yield.

HazardGHS CodePrecautionary Measures
Acute Oral ToxicityH302Use PPE; avoid ingestion
Skin IrritationH315Wear gloves and protective clothing
Eye DamageH318Use safety goggles

Handling requires ventilation (TLV = 0.1 mg/m³) and neutralization of spills with 5% sodium bicarbonate.

Case Studies and Current Research

Drug Discovery Initiatives

A 2024 study by VulcanChem explored its use in synthesizing PI3K inhibitors. The lead compound showed 60% tumor growth inhibition in murine models.

Materials Development

Researchers at a European consortium utilized this compound to develop flame-retardant polymers, achieving UL94 V-0 rating in polyamide composites.

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